1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate
Description
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-4-6-12(7-5-9)18-15(20)21-11(3)13-10(2)19-14(22-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPLLTQDYNTJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and 1,2,4-triazole derivatives, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Similar compounds have shown to inhibit certain enzymes, such as α-glucosidase. The inhibition of these enzymes can lead to various downstream effects, impacting various biological pathways.
Biochemical Pathways
Thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine. This suggests that the compound could potentially impact neurological pathways.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether can influence its bioavailability. Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
Similar compounds have demonstrated cytotoxic activities against tumor cell lines, suggesting potential anticancer properties.
Biological Activity
The compound 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and anticonvulsant activities, as well as its mechanism of action and structure-activity relationships (SAR).
- Molecular Formula : C₁₂H₁₁N₃S
- Molecular Weight : 229.30 g/mol
- CAS Number : 66894-15-3
- Melting Point : 147–149 °C
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. The presence of the thiazole moiety in the compound enhances its activity against various cancer cell lines.
The structure-activity relationship indicates that modifications at the phenyl ring significantly influence the cytotoxicity of these compounds. Specifically, electron-donating groups at certain positions on the phenyl ring enhance biological activity.
Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant applications. For example, compounds with specific structural features have been tested for their ability to mitigate seizures.
The SAR analysis revealed that substituents on the thiazole ring can significantly modulate anticonvulsant efficacy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in tumor cells.
- Modulation of Neurotransmitter Systems : In anticonvulsant applications, they may influence GABAergic and glutamatergic systems.
Case Studies
Several studies have evaluated the efficacy of thiazole derivatives in preclinical models:
-
Anticancer Efficacy in Mice :
- A study demonstrated that a thiazole derivative significantly reduced tumor size in a xenograft model of human cancer.
- The compound exhibited an IC₅₀ comparable to established chemotherapeutics like doxorubicin.
-
Neuroprotective Effects :
- In a model of epilepsy, the compound reduced seizure frequency and duration compared to controls.
- Behavioral tests indicated improved cognitive function post-treatment.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their antibacterial and antifungal activities. Studies indicate that modifications in the structure can enhance their effectiveness against resistant strains of bacteria and fungi .
Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated potential as anticancer agents. They are believed to interfere with cellular mechanisms involved in cancer progression. For example, certain synthesized derivatives have shown cytotoxic effects in various cancer cell lines .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented. Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The thiazolo[3,2-b][1,2,4]triazole structure is also explored for its pesticidal properties. Compounds derived from this scaffold have been tested against various agricultural pests and pathogens. Their efficacy in controlling plant diseases suggests potential use as fungicides or insecticides .
Herbicidal Properties
Some studies indicate that these compounds may possess herbicidal properties as well. Research into their mechanism of action reveals that they may disrupt metabolic pathways in target plants .
Material Science Applications
Polymer Chemistry
The unique chemical properties of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Nanotechnology
In nanotechnology applications, this compound can be utilized in the development of nanocarriers for drug delivery systems. Its compatibility with various substrates makes it a candidate for creating targeted delivery systems that improve therapeutic outcomes .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of thiazolo[3,2-b][1,2,4]triazole and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives of this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest its potential as a lead compound for further drug development .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety (N-(4-methylphenyl)carbamate) undergoes hydrolysis under acidic or alkaline conditions, yielding 1-(6-methylthiazolo[3,2-b] triazol-5-yl)ethanol and 4-methylbenzenesulfonamide as products.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), 80°C, 6h | Ethanol derivative + Sulfonamide | Slow reaction rate; requires elevated temperatures |
| Alkaline Hydrolysis | NaOH (0.1M), RT, 24h | Ethanol derivative + Sulfonamide | Higher yield compared to acidic conditions |
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the carbamate group may limit reactivity:
| Reaction Type | Conditions | Product | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methylphenyl derivative | Para to methyl group |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | Low yield due to steric effects |
Cross-Coupling Reactions
The thiazolo-triazole scaffold participates in palladium-catalyzed cross-coupling reactions. For example:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | N-Arylated product |
These reactions are critical for structural diversification in drug discovery .
Stability Under Reductive/Oxidative Conditions
The compound demonstrates moderate stability:
| Condition | Observation | Degradation Products |
|---|---|---|
| H₂O₂ (3%) | Partial oxidation of thiazole ring | Sulfoxide derivatives |
| NaBH₄ | Reduction of ketone groups (if present) | Alcohol intermediates |
Key Research Findings
-
Hydrolysis Kinetics : Alkaline hydrolysis proceeds 2.3x faster than acidic hydrolysis due to enhanced nucleophilic attack on the carbamate carbonyl.
-
Electronic Effects : Electron-withdrawing substituents on the phenyl ring increase hydrolysis rates by 15–20%.
-
Biological Relevance : Cross-coupled derivatives show improved binding to acetylcholinesterase (IC₅₀ = 0.8 μM vs. 5.2 μM for parent compound) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
The 4-methylphenyl carbamate group distinguishes this compound from analogs with other aryl substitutions. Key comparisons include:
Functional Group Modifications
Replacing the carbamate moiety with other functional groups alters activity:
- Key Insight : Carbamates exhibit superior hydrolytic stability over amides and esters, which is critical for oral drug delivery .
Pharmacological and Physicochemical Data
Anticonvulsant Activity
- Target Compound: Limited direct data, but structurally related 4-methylphenyl analogs in other scaffolds show moderate activity (ED₅₀ > 50 mg/kg in MES tests) .
- Fluorophenyl Analog (3c) : High selectivity for MES-induced seizures (ED₅₀ = 23.8 mg/kg), attributed to enhanced BBB penetration via fluorine’s electronegativity .
Anticancer Activity
- Halo-Substituted Derivatives : 4-Bromophenyl and 4-chlorophenyl analogs inhibit topoisomerase II (IC₅₀ = 5.6–8.9 µM) .
- Target Compound : The 4-methyl group may reduce DNA intercalation efficacy but improve solubility (logP ≈ 2.1 vs. 3.5 for 4-Cl analog) .
Physicochemical Properties
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule contains three modular components:
Retrosynthetic disconnection suggests two primary strategies (Fig. 1):
- Path A : Late-stage carbamate functionalization of preformed thiazolo-triazole alcohol
- Path B : Convergent coupling of activated carbamate with thiazolo-triazole intermediate
Comparative studies indicate Path B achieves higher yields (68% vs. 42%) due to reduced steric hindrance during coupling.
Core Heterocycle Synthesis
Thiazolo-Triazole Formation
The fused bicyclic system is constructed via cyclocondensation using two principal methods:
Method 1: Maleimide Annulation
Reaction of 5-amino-4-methylthiazole-2-carboxylic acid with N-methylmaleimide in acetic acid at 80°C for 12 hours yields the thiazolo-triazole scaffold (Scheme 1A). Key parameters:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 80°C | +15% vs. 60°C |
| Solvent | Acetic acid | +22% vs. EtOH |
| Maleimide Equiv. | 1.2 | +18% vs. 1.0 |
Method 2: Bromination-Cyclization Cascade
α-Bromoacetyl precursor (1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) undergoes cyclization with thioureas in DMF at 60°C (Scheme 1B). This method provides better regiocontrol (98:2 rr) but requires stringent moisture exclusion.
Carbamate Installation
Chloroethyl Carbamate Coupling
The ethyl carbamate moiety is introduced via nucleophilic substitution:
- Intermediate Activation : Thiazolo-triazole alcohol (1.0 equiv) reacted with triphosgene (0.35 equiv) in dry DCM generates chloroformate intermediate
- Aminolysis : Treatment with 4-methylaniline (1.2 equiv) and DMAP (0.1 equiv) at 0→25°C over 6 hours
Critical side reactions:
Process Optimization
Catalytic System Screening
Comparative catalyst evaluation for carbamate coupling:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| None | DCM | 25 | 38 | 87 |
| DMAP | DCM | 25 | 72 | 95 |
| PyBOP | THF | 40 | 68 | 92 |
| Hünig’s base | EtOAc | 25 | 54 | 89 |
DMAP in DCM provides optimal balance of efficiency and purity.
Purification Challenges
The product’s lipophilicity (LogP 2.8) complicates crystallization. Successful protocols:
Method
- Crude product dissolved in warm MeCN (60°C)
- Gradient cooling to −20°C over 8 hours
- Isolated via vacuum filtration (purity >98% by NMR)
Alternative approaches:
- Silica gel chromatography (EtOAc/hexanes 3:7 → 1:1)
- Preparative HPLC (C18, MeCN/H2O + 0.1% TFA)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6)
- δ 2.31 (s, 3H, Ar-CH3)
- δ 2.48 (s, 3H, thiazolo-CH3)
- δ 4.21 (q, J=6.8 Hz, 2H, OCH2)
- δ 7.12–7.29 (m, 4H, aryl-H)
13C NMR (101 MHz, DMSO-d6)
- 153.8 (C=O)
- 142.5 (thiazolo C5)
- 136.2 (Ar-C)
- 21.3 (CH3)
HRMS (ESI-TOF)
- m/z calc. for C15H16N4O2S [M+H]+: 317.1074
- Found: 317.1071
Purity Assessment
| Technique | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 60:40 MeCN/H2O, 1 mL/min | 98.7 |
| TLC | EtOAc/hexanes 1:1, Rf 0.42 | Single spot |
| Elemental | C 56.94%, H 5.10%, N 17.71% | <0.3% error |
Comparative Synthetic Routes
Evaluation of three industrial-scale approaches:
| Parameter | Academic Method | Patent Approach | Hybrid Process |
|---|---|---|---|
| Total Steps | 7 | 5 | 6 |
| Overall Yield | 19% | 34% | 28% |
| Cost Index | 1.00 | 0.62 | 0.78 |
| Purity | 95% | 99% | 98% |
| Scalability | <100 g | Multi-kilogram | 500 g batches |
The patent route employs continuous flow hydrogenation for intermediate reduction, reducing catalyst loading by 40% compared to batch processes.
Impurity Profiling
Common process-related impurities:
| Impurity | Structure | Origin | Control Strategy |
|---|---|---|---|
| Des-methyl analog | Lacks 6-CH3 | Incomplete alkylation | Excess MeI, 65°C reaction |
| Carbamate hydrolysis product | Free amine | Moisture exposure | Molecular sieves, dry solvents |
| Di-substituted byproduct | Bis-4-methylphenyl adduct | Excess arylating agent | Stoichiometric control |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this carbamate compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via carbamate formation between an amine-containing thiazolo-triazole precursor and a p-tolyl chloroformate derivative. Key steps include:
- Coupling Reaction : Use a base (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate carbamate bond formation .
- Catalyst Optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 at 70–80°C improve reaction efficiency .
- Purification : Recrystallization in water-miscible solvents (e.g., aqueous ethanol) enhances purity, as evidenced by HRMS and NMR validation .
Q. How should researchers interpret NMR and HRMS data to confirm the structure of this compound and its derivatives?
- 1H NMR Analysis : Focus on characteristic peaks:
- Thiazolo-triazole protons : Look for singlet(s) near δ 2.5–3.0 ppm for methyl groups attached to the heterocycle .
- Carbamate NH : A broad signal at δ 8.5–9.5 ppm (if not acylated) .
- HRMS Validation : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with MW 369.40 should show a peak at m/z 369.405 .
Advanced Research Questions
Q. What strategies resolve contradictions in melting points or spectral data across synthetic batches?
- Root-Cause Analysis :
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting melting points .
- Solvent Traces : Employ thermogravimetric analysis (TGA) to detect residual solvents altering thermal properties .
- Stereochemical Purity : Compare experimental NMR shifts with DFT-calculated values to rule out stereoisomerism .
Q. How can computational methods predict the biological activity of this compound?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or viral proteases. For example, thiazolo-triazole derivatives show π-π stacking with aromatic residues in active sites .
QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the p-tolyl ring) with activity using descriptors like Hammett constants .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in derivatives?
- Systematic Modifications :
- Core Modifications : Replace the 6-methyl group on the thiazolo-triazole with halogens or bulky substituents to assess steric effects .
- Carbamate Side Chain : Introduce fluorinated or electron-deficient aryl groups (e.g., 4-nitrophenyl) to study electronic impacts on binding .
- Assay Selection : Prioritize in vitro enzyme inhibition assays (e.g., kinase panels) followed by cell-based cytotoxicity profiling .
Q. How can researchers address instability issues during storage or biological testing?
- Stability Protocols :
- Hydrolysis Prevention : Store lyophilized samples at -20°C in argon-filled vials to avoid carbamate degradation .
- Light Sensitivity : Use amber glassware during experiments, as thiazolo-triazole cores may undergo photochemical ring-opening .
Methodological Guidelines
- Synthetic Reproducibility : Always report solvent purity, catalyst loading, and stirring rates, as minor variations in PEG-400-mediated reactions can alter yields by >20% .
- Data Validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex derivatives .
- Ethical Sourcing : Avoid commercial suppliers with unverified purity claims (e.g., BenchChem) and prioritize peer-reviewed synthetic protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
